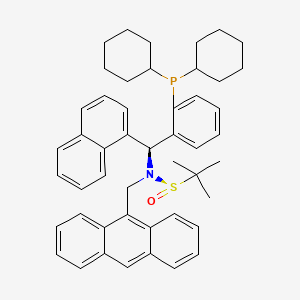
(R)-N-(Anthracen-9-ylmethyl)-N-((S)-(2-(dicyclohexylphosphino)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-(Anthracen-9-ylmethyl)-N-((S)-(2-(dicyclohexylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound that features a combination of anthracene, naphthalene, and phosphanyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(Anthracen-9-ylmethyl)-N-((S)-(2-(dicyclohexylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps. The process begins with the preparation of the anthracene and naphthalene derivatives, followed by the introduction of the phosphanyl group. The final step involves the sulfinamide formation under controlled conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of flow reactors and continuous processing techniques to enhance yield and purity. The reaction conditions would be carefully controlled to maintain the stereochemistry and prevent side reactions.
Análisis De Reacciones Químicas
Types of Reactions
®-N-(Anthracen-9-ylmethyl)-N-((S)-(2-(dicyclohexylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The anthracene and naphthalene moieties can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phosphanyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction could produce hydroanthracene derivatives.
Aplicaciones Científicas De Investigación
®-N-(Anthracen-9-ylmethyl)-N-((S)-(2-(dicyclohexylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of ®-N-(Anthracen-9-ylmethyl)-N-((S)-(2-(dicyclohexylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with molecular targets through its phosphanyl and aromatic groups. These interactions can influence electronic properties and facilitate various chemical reactions. The compound’s fluorescence is attributed to the intramolecular charge transfer between the anthracene and naphthalene moieties .
Comparación Con Compuestos Similares
Similar Compounds
9,10-Diphenylanthracene: Known for its use in OLEDs and similar electronic applications.
2,7-Dimethoxynaphthalene: Used in the synthesis of various organic compounds and materials.
Uniqueness
®-N-(Anthracen-9-ylmethyl)-N-((S)-(2-(dicyclohexylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide is unique due to its combination of anthracene, naphthalene, and phosphanyl groups, which confer distinct electronic and fluorescent properties. This makes it particularly valuable in applications requiring specific electronic characteristics and strong fluorescence.
Propiedades
Fórmula molecular |
C48H54NOPS |
|---|---|
Peso molecular |
724.0 g/mol |
Nombre IUPAC |
(R)-N-(anthracen-9-ylmethyl)-N-[(S)-(2-dicyclohexylphosphanylphenyl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C48H54NOPS/c1-48(2,3)52(50)49(34-45-41-28-14-11-20-36(41)33-37-21-12-15-29-42(37)45)47(43-31-18-22-35-19-10-13-27-40(35)43)44-30-16-17-32-46(44)51(38-23-6-4-7-24-38)39-25-8-5-9-26-39/h10-22,27-33,38-39,47H,4-9,23-26,34H2,1-3H3/t47-,52+/m0/s1 |
Clave InChI |
VTIOTYZNPLTEMQ-SMTSAFDASA-N |
SMILES isomérico |
CC(C)(C)[S@@](=O)N(CC1=C2C=CC=CC2=CC3=CC=CC=C31)[C@H](C4=CC=CC=C4P(C5CCCCC5)C6CCCCC6)C7=CC=CC8=CC=CC=C87 |
SMILES canónico |
CC(C)(C)S(=O)N(CC1=C2C=CC=CC2=CC3=CC=CC=C31)C(C4=CC=CC=C4P(C5CCCCC5)C6CCCCC6)C7=CC=CC8=CC=CC=C87 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















